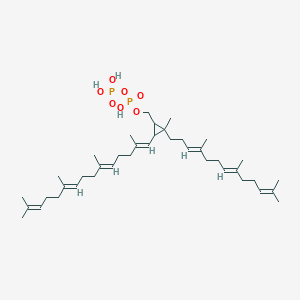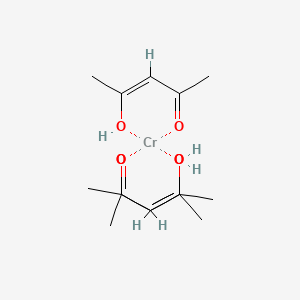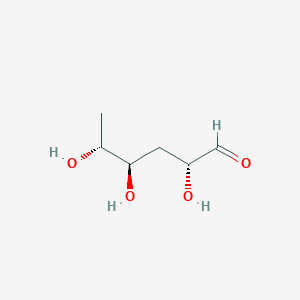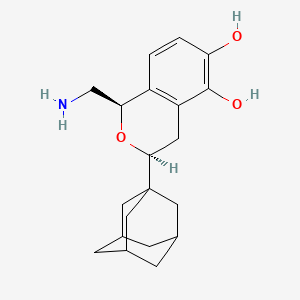
(1R,3S)-3-(adamantan-1-yl)-1-(aminomethyl)-3,4-dihydro-1H-isochromene-5,6-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,3S)-3-(adamantan-1-yl)-1-(aminomethyl)-3,4-dihydroisochromene-5,6-diol is an isochromene that is 3,4-dihydroisochromene-5,6-diol bearing additional aminomethyl and 1-adamantyl substituents at positions 1 and 3 respectively (the 1R,3S-diastereomer). Potent and selective dopamine D1-like receptor agonist (pEC50 values are 8.97 and < 5 for D1-like and D2-like receptors respectively). Displays anti-Parkinsonian activity following oral administration in vivo. It has a role as an antiparkinson drug and a dopamine agonist. It is a member of adamantanes, a member of isochromenes, a member of catechols and a primary amino compound. It is a conjugate base of a (1R,3S)-3-(adamantan-1-yl)-1-(ammoniomethyl)-3,4-dihydroisochromene-5,6-diol(1+).
Wissenschaftliche Forschungsanwendungen
NMR Study of Hetero-Association
A study by Lomas (2011) explored the use of NMR to investigate the effects of adamantane diols on the association of diols with pyridine. This research is crucial in understanding the interaction of adamantane derivatives in various chemical environments (Lomas, 2011).
Noncovalent Interactions in Adamantane Derivatives
El-Emam et al. (2020) conducted a study on adamantane-thiadiazole derivatives, assessing their noncovalent interactions using crystallography and quantum theory. This research provides insights into the molecular behavior of adamantane-based compounds (El-Emam et al., 2020).
Anti-Inflammatory Applications
Kalita et al. (2015) synthesized adamantane-tetrahydropyrimidine hybrids and evaluated their anti-inflammatory activities. Their findings suggest potential pharmaceutical applications for adamantane derivatives (Kalita et al., 2015).
Inhibitory Activity Studies
D’yachenko et al. (2019) researched adamantane-containing compounds, specifically examining their inhibitory activities and solubility. This study contributes to the understanding of the biological potential of adamantane derivatives (D’yachenko et al., 2019).
Molecular Structure and Properties
Al-Tamimi et al. (2014) conducted a comprehensive study on the molecular structure and properties of an adamantane-triazole derivative, suggesting its potential as an anti-inflammatory agent (Al-Tamimi et al., 2014).
Synthesis and Characterization of Derivatives
Burmistrov et al. (2019) focused on the synthesis and properties of various adamantane derivatives, highlighting the versatility and potential applications of these compounds (Burmistrov et al., 2019).
Insights from Crystallography
A study by Lahsasni et al. (2012) used crystallography to gain insights into the structure of an adamantane-triazole compound, contributing to the broader understanding of adamantane-based molecules (Lahsasni et al., 2012).
Oxidation Studies
Khusnutdinov and Oshnyakova (2015) researched the oxidation of adamantane, a process significant in the synthesis of derivatives like memantine and rimantadine (Khusnutdinov & Oshnyakova, 2015).
Synthesis of Ureas with Adamantane
Danilov et al. (2020) developed methods for synthesizing N,N′-disubstituted ureas containing adamantane, which could have significant implications in various fields of chemistry (Danilov et al., 2020).
Synthesis and Evaluation of Fluorescent Derivatives
Joubert et al. (2011) synthesized fluorescent heterocyclic adamantane amines for neuroprotective activities, demonstrating the multifunctionality of adamantane derivatives in neurology (Joubert et al., 2011).
Eigenschaften
CAS-Nummer |
778546-51-3 |
|---|---|
Molekularformel |
C20H27NO3 |
Molekulargewicht |
329.4 g/mol |
IUPAC-Name |
(1R,3S)-3-(1-adamantyl)-1-(aminomethyl)-3,4-dihydro-1H-isochromene-5,6-diol |
InChI |
InChI=1S/C20H27NO3/c21-10-17-14-1-2-16(22)19(23)15(14)6-18(24-17)20-7-11-3-12(8-20)5-13(4-11)9-20/h1-2,11-13,17-18,22-23H,3-10,21H2/t11?,12?,13?,17-,18-,20?/m0/s1 |
InChI-Schlüssel |
QLJOSZATCBCBDR-DFKUFRTHSA-N |
Isomerische SMILES |
C1[C@H](O[C@H](C2=C1C(=C(C=C2)O)O)CN)C34CC5CC(C3)CC(C5)C4 |
SMILES |
C1C2CC3CC1CC(C2)(C3)C4CC5=C(C=CC(=C5O)O)C(O4)CN |
Kanonische SMILES |
C1C2CC3CC1CC(C2)(C3)C4CC5=C(C=CC(=C5O)O)C(O4)CN |
Andere CAS-Nummern |
778546-51-3 |
Synonyme |
3-(1'-adamantyl)-1-aminomethyl-3,4-dihydro-5,6-dihydroxy-1H-2-benzopyran hydrochloride A 77636 A-77636 A77636 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




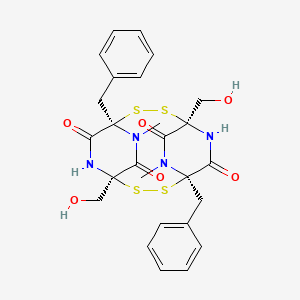
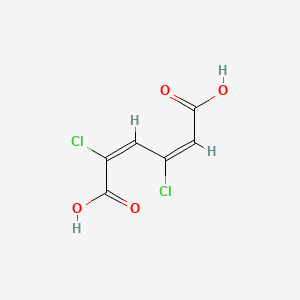

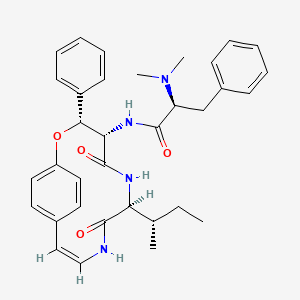
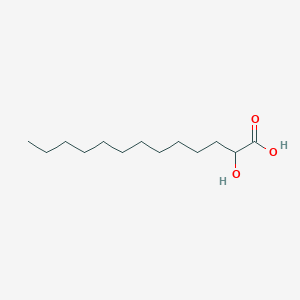
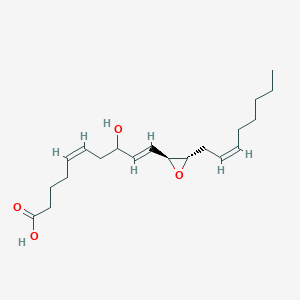
![(1R)-2-{[{[(2S)-2,3-Dihydroxypropyl]oxy}(hydroxy)phosphoryl]oxy}-1-[(palmitoyloxy)methyl]ethyl (11E)-octadec-11-enoate](/img/structure/B1233364.png)


